1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone
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Overview
Description
1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone is a complex organic compound that features a unique structure combining bromophenyl, naphthylimino, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include bromobenzene, naphthylamine, and thiadiazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-(1-naphthylimino)-1,3,4-thiadiazole: Similar structure but lacks the ethanone group.
4-(4-Bromophenyl)-5-(1-naphthylimino)-1,3,4-thiadiazole: Similar structure but lacks the ethanone group and has a different substitution pattern.
Uniqueness
1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14BrN3OS |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)-5-naphthalen-1-ylimino-1,3,4-thiadiazol-2-yl]ethanone |
InChI |
InChI=1S/C20H14BrN3OS/c1-13(25)19-23-24(16-11-9-15(21)10-12-16)20(26-19)22-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3 |
InChI Key |
VJNUYEKOGPVBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=NC2=CC=CC3=CC=CC=C32)S1)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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